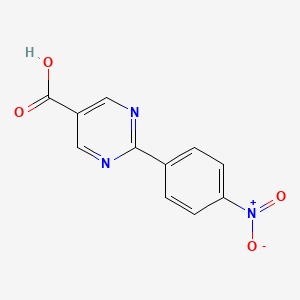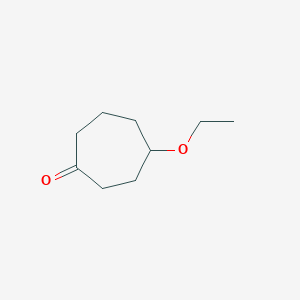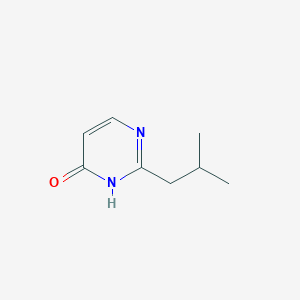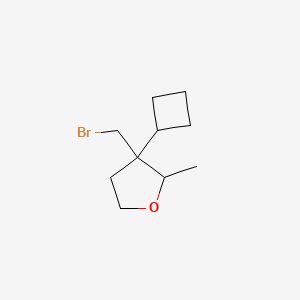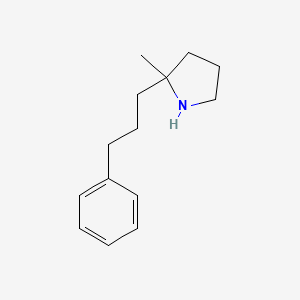![molecular formula C13H18O B13200855 2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
2-[(4-Tert-butylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)methyl]oxirane typically involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in large quantities for use as an epoxy reactive diluent in various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers and alcohols
Scientific Research Applications
2-[(4-Tert-butylphenyl)methyl]oxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the oxirane ring is opened to form more stable products .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 2-[(4-Tert-butylphenyl)methyl]oxirane.
Bis(2,4-di-tert-butylphenyl)phosphate: A structurally related compound used as an antioxidant.
4-tert-Butylphenyl glycidyl ether: Another name for this compound.
Uniqueness
This compound is unique due to its combination of the oxirane ring and the tert-butylphenyl group. This combination imparts specific reactivity and stability, making it valuable in various industrial and research applications .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]oxirane |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
DMDXNNDPNUMUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



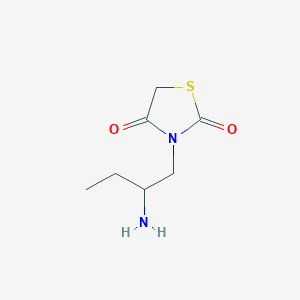
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)

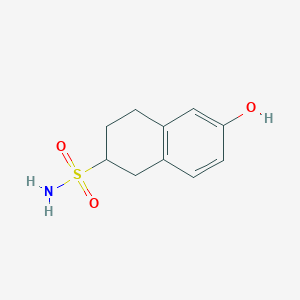
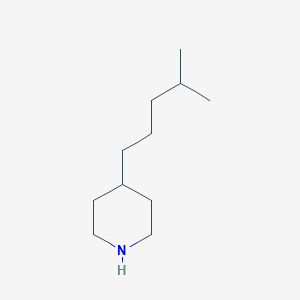
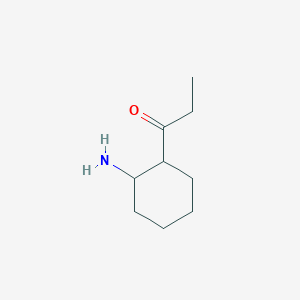
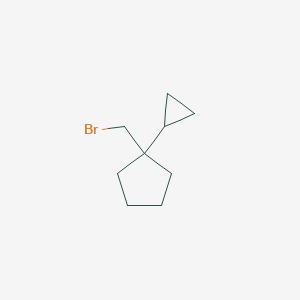
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
